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Compound of Interest

Compound Name: Pinoxaden

cat. No.: B166648

An In-depth Technical Guide to the Discovery and Development of Pinoxaden

Abstract

Pinoxaden is a highly selective, post-emergence herbicide developed by Syngenta for the
control of annual grass weeds in cereal crops like wheat and barley. As a member of the
phenylpyrazoline (DEN) chemical class, it represents a distinct group of Acetyl-CoA
Carboxylase (ACCase) inhibitors. This document provides a comprehensive overview of the
discovery, development, mechanism of action, chemical synthesis, biological performance, and
toxicological profile of Pinoxaden. It is intended for researchers and professionals in the fields
of agrochemical science and drug development.

Discovery and Development History

The development of Pinoxaden was the result of a targeted research and optimization
program at Syngenta aimed at finding a novel graminicide with superior performance in cereal
crops. The journey from initial discovery to global commercialization involved several key
stages.

1.1 Initial Discovery and Optimization The discovery process for Pinoxaden originated from the
observation that certain 2-aryl-1,3-dione compounds, initially investigated for their acaricidal
properties, also exhibited weak herbicidal activity on monocotyledonous plants[1]. This led
Syngenta to explore derivatives of this chemical scaffold. Researchers synthesized and tested
numerous 3-hydroxy-4-phenyl-5-oxo-pyrazolines, optimizing the structure for both potent
herbicidal activity against key grass weeds and high selectivity in small grain cereals[1].
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Key findings from the structure-activity relationship (SAR) studies revealed that the overall
biological performance was influenced by three distinct parts of the molecule: the aryl group,
the dione moiety, and the hydrazine component[1]. This optimization process led to the
selection of a lead structure incorporating a[2][3]oxadiazepane ring, which ultimately became
Pinoxaden.

1.2 Development Timeline Syngenta first identified the significant biological activity of the
compound that would become Pinoxaden in 1997. The key milestones in its development are
as follows:

e 2000: Commercial development of the molecule begins.
e 2004: Syngenta submits a registration application to the European Commission.

e 2005: Pinoxaden receives its first registration in the United Kingdom under the trade name
Axial®.

e 2006: The product is officially launched and marketed by Syngenta in major cereal-growing
regions, including Canada, the United States, Australia, and New Zealand, for post-
emergence control of grass weeds in wheat and barley.

The development process also focused heavily on formulation technology. To ensure crop
safety, particularly in barley, the proprietary safener cloquintocet-mexyl was incorporated into
the formulation. Furthermore, specialized adjuvants, such as tris-esters of phosphoric acid,
were developed as "built-in" components to enhance stability and biological efficacy.
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Caption: Pinoxaden Discovery and Development Workflow.
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Mechanism of Action

Pinoxaden is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase
(ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty
acids.

2.1 Biochemical Pathway Pinoxaden is classified as a Group 1 (HRAC Group A) herbicide. Itis
a pro-herbicide, meaning the parent molecule is not the primary active substance. Following
application and absorption into the plant, Pinoxaden is rapidly hydrolyzed at its ester moiety to
its active enol form, the metabolite M2 (NOA 407854).

The active form is translocated systemically through both the xylem and phloem to the plant's
meristematic tissues (growing points). Here, it binds to and inhibits the chloroplastic ACCase
enzyme in susceptible grass species. This inhibition blocks the carboxylation of acetyl-CoA to
malonyl-CoA, a critical building block for fatty acids. The subsequent depletion of lipids disrupts
the formation and integrity of cell membranes, leading to a cessation of growth, chlorosis
(yellowing), and eventual necrosis and death of the weed. Symptoms typically become visible
within 5-7 days, with complete control achieved in 14-21 days.

2.2 Molecular Interaction X-ray crystallography studies have elucidated the binding mode of
Pinoxaden to the carboxyltransferase (CT) domain of the ACCase enzyme. Pinoxaden binds
at the dimer interface of the CT domain. Its binding mode is chemically distinct from
aryloxyphenoxypropionate (FOP) herbicides but shares similarities with cyclohexanedione
(DIM) herbicides like tepraloxydim, with the central pyrazoline ring of Pinoxaden occupying a
similar position to the cyclohexanedione ring of tepraloxydim. This unique binding interaction is
crucial for its efficacy, especially against certain weed biotypes that have developed resistance
to other ACCase inhibitors.
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Caption: Pinoxaden's Mechanism of Action from Application to Plant Death.
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Chemical Synthesis

The industrial synthesis of Pinoxaden has been described in various patents and involves a
multi-step process. A common pathway starts from 2,6-diethyl-4-methylaniline.

3.1 General Synthesis Protocol The synthesis can be broadly outlined as follows:

e Sandmeyer Reaction: 2,6-diethyl-4-methylaniline is converted to 2,6-diethyl-4-
methylbromobenzene.

o Coupling: The bromobenzene intermediate is coupled with a malonate derivative, such as
malononitrile or diethyl malonate, under catalysis (e.g., cuprous iodide) to form 2,6-diethyl-4-
methylphenylmalononitrile or a related ester.

e Hydrolysis: The resulting product is hydrolyzed, for instance using hydrogen peroxide in
alkaline conditions, to yield the corresponding malonamide.

o Cyclization: The malonamide derivative is reacted with an oxadiazepine intermediate, such
as-oxadiazepine dihydrobromide, in the presence of a base like triethylamine to form the
fused heterocyclic core.

« Esterification: Finally, the heterocyclic intermediate is esterified with pivaloyl chloride to
produce the end product, Pinoxaden.

Alternative methods have been developed to improve yield, reduce costs, and minimize
environmental impact by using different catalysts or starting materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b166648?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/228020253_Discovery_and_SAR_of_Pinoxaden_A_New_Broad_Spectrum_Postemergence_Cereal_Herbicide
https://pubchem.ncbi.nlm.nih.gov/compound/Pinoxaden
http://korseaj.org/selectArticleInfo.do?ano=HGNHB8_2019_v38n4_321
https://www.benchchem.com/product/b166648#pinoxaden-discovery-and-development-history
https://www.benchchem.com/product/b166648#pinoxaden-discovery-and-development-history
https://www.benchchem.com/product/b166648#pinoxaden-discovery-and-development-history
https://www.benchchem.com/product/b166648#pinoxaden-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b166648?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

